Moroidin

Vasculogenic mimicry Glioblastoma EMT pathway

Procure Moroidin for its unique anti-vasculogenic mimicry (VM) activity in glioblastoma, distinct from analogs like celogentin C. This bicyclic octapeptide inhibits VM at non-cytotoxic doses via ERK/β-catenin-mediated EMT suppression. The C-terminal macrocycle is essential for bioactivity; monocyclic analogs are inactive. It also serves as a validated tool for vinca-site tubulin inhibition (IC50 ~3-4 μM) and shows high sensitivity in A549 lung adenocarcinoma cells (IC50 3.2 μM). For R&D use only.

Molecular Formula C47H66N14O10
Molecular Weight 987.1 g/mol
Cat. No. B3434577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoroidin
Molecular FormulaC47H66N14O10
Molecular Weight987.1 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C
InChIInChI=1S/C47H66N14O10/c1-21(2)14-31-43(67)59-37(23(5)6)44(68)58-32-17-27-26-10-9-24(36(22(3)4)38(45(69)57-31)60-41(65)29-11-12-34(62)53-29)15-30(26)55-39(27)61-19-25(52-20-61)16-33(46(70)71)54-35(63)18-51-40(64)28(56-42(32)66)8-7-13-50-47(48)49/h9-10,15,19-23,28-29,31-33,36-38,55H,7-8,11-14,16-18H2,1-6H3,(H,51,64)(H,53,62)(H,54,63)(H,56,66)(H,57,69)(H,58,68)(H,59,67)(H,60,65)(H,70,71)(H4,48,49,50)/t28-,29-,31-,32-,33-,36+,37-,38-/m0/s1
InChIKeyUCSHFBQCLZMAJY-QFMFBHDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moroidin Structure and Baseline Characteristics for Research Procurement


Moroidin (C47H66N14O10, MW 987.1 g/mol) is a bicyclic plant octapeptide characterized by two unusual tryptophan-derived macrocyclic cross-links: a C–C bond between Trp C6 and Leu β-carbon, and a C–N bond between the same Trp C2 and C-terminal His N1 [1]. Originally isolated as a pain-causing toxin from the Australian stinging tree Dendrocnide moroides, moroidin and its structural analog celogentin C (from Celosia argentea) are inhibitors of tubulin polymerization and lead structures for cancer therapy [2]. The compound belongs to the Urticaceae-type cyclopeptide family and has been demonstrated to bind to the vinca alkaloid site on tubulin [3].

Why Moroidin Cannot Be Substituted with Celogentin C or Monocyclic Analogs


Moroidin possesses a distinct structural and functional profile that precludes simple substitution with its closest analog celogentin C or related stephanotic acid-type peptides. The bicyclic architecture of moroidin—specifically the C-terminal macrocycle containing the Trp-His cross-link—is essential for bioactivity: monocyclic analogs such as stephanotic acid exhibit no detectable cytotoxicity, demonstrating that the second ring is a non-negotiable pharmacophore [1]. Furthermore, while celogentin C is approximately four-fold more potent than moroidin as a tubulin polymerization inhibitor (IC50 0.8 µM vs. ~3–4 µM), moroidin uniquely inhibits vasculogenic mimicry (VM) in glioblastoma cells at non-cytotoxic concentrations via ERK/β-catenin-mediated EMT suppression—a mechanism not reported for celogentin C [2]. Therefore, procurement decisions based solely on tubulin inhibition potency risk overlooking moroidin's distinct anti-VM activity, which is directly relevant to glioblastoma research applications.

Moroidin Quantitative Differentiation Evidence vs. Analogs and Comparators


Vasculogenic Mimicry Inhibition in Glioblastoma: Moroidin vs. No Comparator Data for Celogentin C

Moroidin significantly inhibits vasculogenic mimicry (VM) formation in glioblastoma (GBM) cells at non-cytotoxic concentrations, a functional activity not reported for celogentin C or other moroidin analogs. At sublethal concentrations, moroidin suppressed cell migration, tube formation, and expression of α-SMA and MMP-9, and reduced phosphorylated ERK levels while inhibiting β-catenin activation [1]. This represents a mechanistic differentiation: celogentin C is characterized solely by tubulin polymerization inhibition and cytotoxicity, whereas moroidin possesses a dual profile of antimitotic and anti-VM activity.

Vasculogenic mimicry Glioblastoma EMT pathway

Comparative Tubulin Polymerization Inhibitory Potency: Moroidin vs. Celogentin C

Celogentin C exhibits approximately four-fold greater potency than moroidin as a tubulin polymerization inhibitor. The reported IC50 for celogentin C is 0.8 µM, while moroidin's IC50 is approximately 3–4 µM in comparable tubulin polymerization assays [1]. Notably, celogentin C is also more potent than the clinical antimitotic agent vinblastine (IC50 3.0 µM), positioning moroidin as the less potent but still active member of this natural product family [2]. This potency difference does not diminish moroidin's scientific value but instead highlights its distinct pharmacological niche.

Tubulin polymerization Antimitotic Cancer therapy

Bicyclic Ring Requirement for Cytotoxicity: Moroidin vs. Stephanotic Acid

The bicyclic structure of moroidin, specifically the C-terminal macrocycle formed by the Trp-His cross-link, is absolutely required for cytotoxicity against non-small cell lung cancer cells. Moroidin exhibits moderate in vitro cytotoxicity against non-small cell lung adenocarcinoma (e.g., IC50 3.2 µM in A549 cells), whereas the monocyclic analog stephanotic acid-[LV] shows no detectable cytotoxicity in the same cellular context [1]. This structural requirement is further supported by the observation that celogentins A, B, and D—which lack a proline residue in their right-hand rings—exhibit significantly reduced activity (IC50 20–30 µM) compared to moroidin and celogentins E–J (IC50 2.0–4.0 µM) [2].

Structure-activity relationship Cytotoxicity Lung adenocarcinoma

Cytotoxicity Profile Across Cancer Cell Lines: Moroidin Quantitative IC50 Values

Moroidin exhibits differential cytotoxicity across a panel of human cancer cell lines, with IC50 values ranging from 3.2 µM to 9.9 µM . The compound shows highest sensitivity in A549 lung adenocarcinoma cells (IC50 3.2 µM), followed by U251 glioblastoma (IC50 5.2 µM), H1299 lung cancer (IC50 8.3 µM), U87 glioblastoma (IC50 9.6 µM), and HCT116 colorectal carcinoma (IC50 9.9 µM). For comparison, the clinical tubulin inhibitor colchicine is more potent than moroidin in A549 cell tubulin polymerization and proliferation inhibition [1], while the analog celogentin C exhibits a narrower reported cytotoxicity profile primarily against lung adenocarcinoma cell lines [2].

Cytotoxicity IC50 Cancer cell lines

Biosynthetic Accessibility: Moroidin Recombinant Production vs. Chemical Synthesis

Moroidin has proven nearly impossible to synthesize via conventional organic chemistry due to its complex bicyclic structure and unusual Trp-Leu and Trp-His cross-links, with no published total synthesis reported as of 2022 [1]. In contrast, a ribosomal biosynthetic pathway has been elucidated and successfully implemented in transgenic tobacco plants. The moroidin cyclase from Japanese kerria (Kerria japonica) catalyzes installation of the tryptophan-indole-centered macrocyclic bonds in the presence of cupric ions, enabling recombinant production of moroidin-type peptides including celogentin C [2]. This biosynthetic route represents the only scalable production method currently available for moroidin procurement, distinguishing it from simpler synthetic peptides.

Biosynthesis RiPP BURP-domain Recombinant production

Mechanism of Action Differentiation: Vinca Alkaloid Site Binding

Molecular docking studies indicate that moroidin binds with high potential to the vinca alkaloid site on tubulin, a binding pocket distinct from the colchicine binding site [1]. This binding site differentiation is mechanistically significant: colchicine binds to a different tubulin site and is more potent than moroidin in tubulin polymerization inhibition, yet moroidin's vinca-site binding may confer distinct downstream cellular effects. Moroidin arrests A549 cells in the G2/M phase of the cell cycle, consistent with vinca alkaloid-like mechanism, and induces apoptosis via the intrinsic mitochondrial pathway involving AKT [2]. Celogentin C, while more potent than moroidin in tubulin inhibition, has not been characterized for its specific tubulin binding site in comparable detail.

Tubulin binding site Vinca alkaloid Molecular docking

Recommended Research Applications for Moroidin Based on Quantitative Evidence


Glioblastoma Vasculogenic Mimicry and Anti-Angiogenic Resistance Studies

Moroidin is uniquely indicated for research investigating vasculogenic mimicry (VM) in glioblastoma, a tumor cell-mediated vascularization mechanism that contributes to anti-angiogenic therapy failure. The compound inhibits VM formation at non-cytotoxic concentrations via ERK/β-catenin-mediated EMT suppression [1]. This activity is not reported for the analog celogentin C, making moroidin the preferred choice for glioblastoma VM studies. Researchers should use sublethal concentrations (below cytotoxic IC50 of 5.2–9.6 µM for U251/U87 cells) to isolate VM-specific effects from general cytotoxicity.

Structure-Activity Relationship Studies of Bicyclic Peptide Tubulin Inhibitors

Moroidin serves as the reference bicyclic scaffold for SAR studies comparing monocyclic and bicyclic stephanotic acid-type peptides. The complete lack of cytotoxicity in monocyclic analog stephanotic acid-[LV] establishes moroidin's C-terminal macrocycle as essential for bioactivity [2]. Researchers can use moroidin as the active control when evaluating novel analogs, with the IC50 values (3.2–9.9 µM across cell lines) providing quantitative benchmarks for activity comparison .

Vinca Alkaloid Site-Targeted Antimitotic Agent Development

Moroidin is a validated tool compound for studying vinca alkaloid site-mediated tubulin polymerization inhibition. Molecular docking confirms high binding potential to the vinca site, distinct from the colchicine site [3]. This binding profile, combined with G2/M phase cell cycle arrest and intrinsic mitochondrial pathway apoptosis induction, makes moroidin suitable for mechanistic studies of non-colchicine-site tubulin binders and for comparative pharmacology with clinical vinca alkaloids.

Lung Adenocarcinoma Cytotoxicity Screening and Mechanism Studies

Moroidin demonstrates highest sensitivity in A549 human lung adenocarcinoma cells (IC50 3.2 µM) among tested cancer cell lines . Researchers focused on non-small cell lung cancer should prioritize moroidin for in vitro cytotoxicity screening, particularly when investigating tubulin-targeted agents that induce apoptosis via mitochondrial pathway activation. The compound also inhibits A549 cell migration and invasion at sublethal concentrations (0.5–2 µM), supporting metastasis-related studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moroidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.